
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may interact with its targets in a way that inhibits the growth of the bacteria.
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves the condensation of a pyrimidine derivative with an ethoxy group and a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide, in anticancer research. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.
Case Study:
A study demonstrated that similar pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines. These compounds were shown to inhibit specific kinases involved in tumor growth, suggesting a pathway for further research into their application as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to possess activity against a range of bacterial and fungal pathogens.
Research Findings:
In vitro studies have indicated that compounds with similar structures can disrupt bacterial cell walls and inhibit DNA synthesis, leading to their potential use as antibiotics . This opens avenues for developing new antimicrobial therapies.
Neurological Applications
The structural features of this compound suggest possible applications in treating neurodegenerative diseases. Compounds with thiophene rings have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological research.
Example:
Research has shown that certain pyrimidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .
Data Tables
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(2-(furan-2-yl)ethyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyridine-4-carboxamide
Uniqueness
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is unique due to the combination of its ethoxy group, thiophene ring, and pyrimidine core. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O2S with a molecular weight of 277.34 g/mol. The compound features a pyrimidine core substituted with an ethoxy group and a thiophene ring, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C13H15N3O2S |
Molecular Weight | 277.34 g/mol |
CAS Number | 2034227-81-9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
Case Study:
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays assessing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that it effectively suppresses COX-2 activity, which is crucial in inflammatory processes.
Research Findings:
In a comparative study, compounds similar to this compound were shown to have IC50 values against COX-2 comparable to that of celecoxib, a standard anti-inflammatory drug. The IC50 value for this compound was reported at approximately 0.04±0.01μmol, indicating strong anti-inflammatory potential .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in several cancer types.
Experimental Evidence:
In vitro studies demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory responses (e.g., COX enzymes).
- Cell Proliferation Modulation: It affects signaling pathways that regulate cell growth and apoptosis in cancer cells.
- Antimicrobial Action: The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and cell death.
Properties
IUPAC Name |
6-ethoxy-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12-8-11(15-9-16-12)13(17)14-6-5-10-4-3-7-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWSXAROLDMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.